REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[NH:4][C:5]1[S:6][C:7]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[C:8]=2[N:9]=1.C([O-])(=O)C.[Na+].[I:22]Cl.O>C(O)(=O)C>[CH3:1][O:2][C:3](=[O:16])[NH:4][C:5]1[S:6][C:7]2[C:13]([I:22])=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[C:8]=2[N:9]=1 |f:1.2|
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Name
|
(4-Methoxy-benzothiazol-2-yl)-carbamic acid methyl ester
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Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
COC(NC=1SC2=C(N1)C(=CC=C2)OC)=O
|
Name
|
|
Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
13.5 mL
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Type
|
reactant
|
Smiles
|
ICl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 15 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the formed precipitate is filtered off
|
Type
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WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
The filter cake is then dissolved in a minimal amount of tetrahydrofarane (about 150 ml)
|
Type
|
CUSTOM
|
Details
|
The product is precipitated by the addition of water (about 2.0 l)
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. for 12 hours
|
Duration
|
12 h
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
COC(NC=1SC2=C(N1)C(=CC=C2I)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |